molecular formula C13H13NO6S B2641130 Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate CAS No. 730951-32-3

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate

Cat. No.: B2641130
CAS No.: 730951-32-3
M. Wt: 311.31
InChI Key: BZENDRQFWGLDRW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate is a complex organic compound with the molecular formula C₁₃H₁₃NO₆S. This compound is characterized by the presence of a benzothiazole ring fused with a butanoate ester, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate typically involves the condensation of ethyl acetoacetate with 2-aminobenzenesulfonamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzothiazole ring system is particularly noteworthy for its role in enzyme inhibition .

Properties

IUPAC Name

ethyl 3-oxo-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6S/c1-2-20-12(16)7-9(15)8-14-13(17)10-5-3-4-6-11(10)21(14,18)19/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZENDRQFWGLDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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